molecular formula C20H15FO3 B5604302 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No. B5604302
M. Wt: 322.3 g/mol
InChI Key: FJICZGNJQMVHEG-UHFFFAOYSA-N
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Description

Heterocyclic compounds, particularly those containing the furochromenone scaffold, are of significant interest due to their diverse chemical properties and potential applications in fluorescent dyes, pharmaceuticals, and materials science. The compound is part of this broader class of chemicals that exhibit fascinating optical, chemical, and physical properties.

Synthesis Analysis

The synthesis of related fluorophores and chromenone derivatives typically involves [4+1] cycloaddition reactions, electrophilic aromatic substitution, and dehydration sequences. For example, the synthesis of new types of organic fluorophores with strong blue emission properties in solution has been demonstrated through reactions involving 3-formylchromones and alkyl isocyanides under specific conditions (Teimouri, 2011).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often elucidated using X-ray diffraction methods, revealing detailed geometric parameters that underpin their chemical behavior. For instance, a study on a novel psoralen derivative provided insights into the solid-state molecular structure, indicating coplanarity between fused phenyl and hetero-cycle rings (Turbay et al., 2014).

Chemical Reactions and Properties

Chromenone compounds participate in a variety of chemical reactions, including Michael addition, intramolecular nucleophilic addition, and subsequent dehydration reactions, leading to biologically relevant structures. These reactions are often facilitated under mild conditions, highlighting the compounds' versatility (Zhou et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence emission, can be characterized using various spectroscopic techniques. Detailed vibrational studies supported by quantum chemical calculations offer insights into the vibrational frequencies and the molecular electrostatic potential, contributing to a comprehensive understanding of their physical behavior (Swarnalatha et al., 2015).

Scientific Research Applications

Synthesis and Photooxygenation

One study focused on the synthesis of angular furocoumarin derivatives through the Williamson reaction, followed by cyclization in polyphosphoric acid. The photooxygenation of these compounds in the presence of singlet oxygen sensitizers resulted in photo-cleaved products, highlighting a method for producing o-benzoylhydroxy derivatives through [2+2] cycloaddition reactions (El-Gogary et al., 2015).

Fluorescent Dyes Development

Another study reported the serendipitous synthesis of brand-new fluorescent dyes with strong blue emission properties in solution. These dyes, which are derivatives involving furo[3,4-b]chromen-9-one, were synthesized through a [4+1] cycloaddition followed by electrophilic aromatic substitution and dehydration sequences, demonstrating potential in organic electronics and bioimaging applications (Teimouri, 2011).

Pharmacological Potentials

The novel flavonoid 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one, isolated from the bark of Millettia ovalifolia, displayed significant inhibition of carbonic anhydrase-II. This suggests its potential utility as a pharmacophore for treating various disorders, including cystic fibrosis, glaucoma, epilepsy, and leukemia (Rahman et al., 2015).

Green Synthetic Methods

A study demonstrated the use of ZnO nanoparticles as an effective and green catalyst for synthesizing 9H-furo[2,3-f]chromenes. This method presents an environmentally friendly approach to producing these compounds in good yield, underscoring the importance of sustainable practices in chemical synthesis (Rostami-Charati et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many chromenone derivatives have been found to exhibit biological activity, including antiviral, anti-inflammatory, and anticancer activities . The presence of a fluorophenyl group could potentially enhance these activities by increasing the compound’s lipophilicity and thus its ability to cross biological membranes .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological activities exhibited by many chromenone derivatives, this compound could potentially serve as a lead compound in the development of new therapeutic agents .

properties

IUPAC Name

9-ethyl-3-(4-fluorophenyl)-4-methylfuro[2,3-f]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c1-3-12-9-17(22)24-16-8-11(2)18-15(10-23-20(18)19(12)16)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJICZGNJQMVHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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